molecular formula C7H7N3S B2380260 7-Methylthieno[3,2-d]pyrimidin-4-amine

7-Methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2380260
M. Wt: 165.22 g/mol
InChI Key: DWVNBRIUXIJLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocyclic Scaffolds in Modern Drug Discovery

Fused heterocyclic scaffolds are core structures in a vast number of biologically active molecules and approved drugs. Their importance in modern drug discovery stems from their unique structural and chemical properties. By combining two or more heterocyclic or carbocyclic rings, these scaffolds offer a greater degree of structural rigidity and complexity compared to their monocyclic counterparts. This pre-organized three-dimensional architecture can lead to higher binding affinities and selectivities for specific biological targets, such as enzymes and receptors.

Furthermore, the diverse nature of fused heterocyclic systems allows for extensive chemical modification. This "decoration" of the core scaffold with various functional groups enables the fine-tuning of a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This adaptability is crucial in the iterative process of lead optimization, where researchers aim to enhance a compound's efficacy while minimizing potential side effects. The inherent versatility of these scaffolds has made them indispensable in the quest for new treatments for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.

Overview of Thienopyrimidine Isomers: Thieno[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines, and Thieno[3,4-d]pyrimidines

The thienopyrimidine scaffold, a fusion of a thiophene (B33073) and a pyrimidine (B1678525) ring, is a prominent example of a privileged heterocyclic system in medicinal chemistry. nih.gov This bicyclic structure exists in three main isomeric forms, the distinction between which is determined by the mode of fusion between the two rings. nih.gov

The three primary isomers of thienopyrimidine are:

Thieno[2,3-d]pyrimidines: In this isomer, the pyrimidine ring is fused to the 'b' face (the bond between carbons 2 and 3) of the thiophene ring.

Thieno[3,2-d]pyrimidines: Here, the fusion occurs at the 'd' face (the bond between carbons 3 and 2) of the thiophene ring.

Thieno[3,4-d]pyrimidines: This isomer features the pyrimidine ring fused to the 'd' face (the bond between carbons 3 and 4) of the thiophene ring.

Each of these isomers possesses a unique electronic distribution and spatial arrangement of nitrogen and sulfur atoms, which in turn influences their biological activity and potential as therapeutic agents. The thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) isomers have been the most extensively studied in medicinal chemistry, with numerous derivatives reported to exhibit a broad spectrum of pharmacological effects. nih.govsci-hub.se

Isomer Fusion Site
Thieno[2,3-d]pyrimidine Carbons 2 and 3 of thiophene
Thieno[3,2-d]pyrimidine Carbons 3 and 2 of thiophene
Thieno[3,4-d]pyrimidine Carbons 3 and 4 of thiophene

Structural Relationship of Thieno[3,2-d]pyrimidines to Purine (B94841) Bases and Bioisosterism

A key reason for the significant interest in thienopyrimidines, particularly the thieno[3,2-d]pyrimidine isomer, is their structural resemblance to endogenous purine bases such as adenine (B156593) and guanine. sci-hub.se This similarity forms the basis of the concept of bioisosterism, a strategy in drug design where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties. The goal of this replacement is to create a new molecule with improved biological properties, such as enhanced potency, selectivity, or metabolic stability.

Endogenous Molecule Bioisosteric Scaffold Key Feature
Purine Thieno[3,2-d]pyrimidine Imidazole ring replaced by a thiophene ring

Contextualizing 7-Methylthieno[3,2-d]pyrimidin-4-amine within the Broader Thieno[3,2-d]pyrimidine Class

This compound is a specific derivative of the thieno[3,2-d]pyrimidine scaffold. Its chemical formula is C₇H₇N₃S, and it has a molecular weight of 165.22 g/mol . This compound features a methyl group at the 7-position of the thiophene ring and an amine group at the 4-position of the pyrimidine ring.

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure places it firmly within a class of compounds that have garnered significant attention for their therapeutic potential. The thieno[3,2-d]pyrimidine core is a well-established pharmacophore, and derivatives with substitutions at the 4-amino and other positions have been extensively investigated as inhibitors of various protein kinases. nih.govnih.govacs.org

For example, research into related 7-arylthieno[3,2-d]pyrimidin-4-amine analogues has been pursued for the development of focused kinase inhibitor libraries. nih.gov The synthetic strategies for creating such libraries often involve the construction of the thienopyrimidine core followed by diversification through substitution and coupling reactions. nih.gov This highlights the chemical tractability of this scaffold for generating a multitude of derivatives for biological screening.

Furthermore, studies on N-substituted 2-methylthieno[3,2-d]pyrimidin-4-amines have demonstrated their potential as anticancer agents, with some analogs exhibiting inhibitory effects on human colorectal cancer cell proliferation. nih.gov These findings underscore the therapeutic relevance of the thieno[3,2-d]pyrimidin-4-amine (B90789) framework. Therefore, this compound represents a specific chemical entity within a broader class of compounds that are of high interest in medicinal chemistry, particularly in the search for new kinase inhibitors and anticancer therapies.

Compound Name Chemical Formula Molecular Weight (g/mol)
This compound C₇H₇N₃S 165.22

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVNBRIUXIJLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methylthieno 3,2 D Pyrimidin 4 Amine and Its Analogs

General Synthetic Strategies for Thienopyrimidine Ring System Construction

The assembly of the thieno[3,2-d]pyrimidine (B1254671) ring system can be broadly categorized into two primary strategies: constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) derivative or, conversely, forming the thiophene ring onto a pyrimidine precursor.

Formation of the Pyrimidine Ring from Thiophene Derivatives

A prevalent and versatile approach to thieno[3,2-d]pyrimidines involves the use of appropriately functionalized thiophenes as starting materials. researchgate.net This strategy leverages the well-established chemistry of thiophene to introduce the necessary functionalities for the subsequent annulation of the pyrimidine ring. Typically, an ortho-amino-substituted thiophene carboxamide or carboxylate derivative undergoes cyclization with a one-carbon source to form the pyrimidine ring. nih.govnih.gov This method offers the advantage of readily available and diverse thiophene precursors, allowing for the introduction of various substituents onto the thiophene moiety of the final product.

Formation of the Thiophene Ring from Pyrimidine Derivatives

Alternatively, the thieno[3,2-d]pyrimidine system can be constructed by building the thiophene ring onto a pre-existing, suitably functionalized pyrimidine core. This approach often starts with a pyrimidine derivative bearing reactive groups, such as halogens or thiols, at adjacent positions. These groups can then undergo reactions to form the fused thiophene ring. While less common than the former strategy, this method provides a valuable route for the synthesis of specific substitution patterns on the pyrimidine ring that might be difficult to achieve otherwise.

Synthesis Approaches via Functionalized Thiophene Derivatives

The synthesis of 7-Methylthieno[3,2-d]pyrimidin-4-amine and its analogs predominantly relies on the use of functionalized thiophene derivatives. These methods provide a robust and flexible platform for accessing a wide range of substituted thienopyrimidines.

Cyclization of 3-Aminothiophene-2-carboxylate Derivatives

A cornerstone in the synthesis of thieno[3,2-d]pyrimidin-4-ones, which are key intermediates for the target amine, is the cyclization of 3-aminothiophene-2-carboxylate derivatives. For instance, methyl 2-aminothiophene-3-carboxylate can be condensed with reagents like formamidine (B1211174) acetate (B1210297) to construct the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4-ol. atlantis-press.com A similar strategy can be envisioned for the thieno[3,2-d] isomer. The resulting thienopyrimidinone can then be converted to a 4-chloro intermediate, which readily undergoes nucleophilic substitution to introduce the desired amine functionality. atlantis-press.com

Condensation and Cyclization Reactions with One-Carbon Source Reagents (e.g., Formic Acid, Triethyl Orthoformate, Dimethylformamide Dimethylacetal)

The formation of the pyrimidine ring often involves the use of a one-carbon electrophile that reacts with an ortho-amino carboxamide or a related thiophene derivative. Reagents such as formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) are commonly employed for this purpose. For example, 3-amino-5-arylthiophene amides can be condensed with formic acid, sometimes under microwave irradiation, to efficiently yield the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov DMF-DMA is another effective reagent that can facilitate the cyclization process. nih.gov

ReagentReaction ConditionsProductReference
Formic AcidMicrowave irradiationThieno[3,2-d]pyrimidin-4-one nih.gov
DMF-DMAEthanol, Microwave irradiationIntermediate for Thieno[3,2-d]pyrimidin-4-one nih.gov

Reactions with Carbonyl or Amine Reactants

The final step in the synthesis of this compound often involves the introduction of the 4-amino group. This is typically achieved through a nucleophilic aromatic substitution reaction on a 4-halothieno[3,2-d]pyrimidine intermediate, such as 4-chlorothieno[3,2-d]pyrimidine. This intermediate can be prepared from the corresponding thieno[3,2-d]pyrimidin-4-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govatlantis-press.com The subsequent reaction with an appropriate amine, in this case, ammonia (B1221849) or a protected form, would yield the desired 4-amino derivative. The versatility of this step allows for the synthesis of a wide array of N-substituted analogs by employing different primary or secondary amines. nih.gov

ReactantIntermediateProductReference
Phosphorus OxychlorideThieno[3,2-d]pyrimidin-4-one4-Chlorothieno[3,2-d]pyrimidine nih.gov
Secondary Amines4-Halothieno[3,2-d]pyrimidineN-substituted thieno[3,2-d]pyrimidin-4-amines nih.gov

Pyrimidine Ring Closure Strategies

The formation of the pyrimidine ring fused to a thiophene core is a critical step in the synthesis of thieno[3,2-d]pyrimidines. A common and effective strategy involves the cyclization of an appropriately substituted aminothiophene precursor. This approach typically utilizes a 3-aminothiophene-2-carboxamide (B122380) or a related derivative which undergoes condensation with a one-carbon synthon to form the pyrimidine ring.

One established method is the reaction of a 3-aminothiophene-2-carboxamide with a formamide (B127407) to construct the thienopyrimidine core. nih.gov Another route involves the condensation of 3-amino-5-arylthiophene amides with formic acid, often facilitated by microwave irradiation, to yield the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov Similarly, the synthesis can start from a 2-methyl-3-aminothiophene carboxylate, which undergoes ring-cyclization to form a thieno[3,2-d]pyrimidin-2,4-dione intermediate. nih.gov A related three-step synthesis uses methyl 2-aminothiophene-3-carboxylate, which is first condensed with formamidine acetate to form the thieno[2,3-d]pyrimidin-4-ol. atlantis-press.com These pyrimidinone or dione (B5365651) intermediates are crucial for subsequent functionalization to obtain the desired 4-amino derivatives.

Specific Synthetic Routes for this compound and Substituted Thieno[3,2-d]pyrimidin-4-amines

The synthesis of specifically substituted thieno[3,2-d]pyrimidin-4-amines, including the 7-methyl target compound, often employs multi-step sequences that build upon the initial ring system formation. These routes are designed to introduce the required substituents at precise positions on the heterocyclic scaffold.

Nucleophilic Aromatic Substitution Reactions on Halogenated Intermediates

A cornerstone of thieno[3,2-d]pyrimidine synthesis is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This strategy involves the initial synthesis of a halogenated thienopyrimidine, typically a 4-chloro derivative, which serves as a versatile intermediate. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack, allowing for the displacement of the chloro group by an amine.

For instance, a thieno[3,2-d]pyrimidin-2,4-dione can be converted to a 2,4-dichloro intermediate by refluxing with phosphorus oxychloride (POCl₃). nih.gov This di-chlorinated compound can then be selectively reacted with various nucleophiles. Stirring the 4-chloro intermediate with methanolic ammonia at room temperature results in the selective substitution of the 4-chloro group to afford the corresponding 4-amino-thieno[3,2-d]pyrimidine. nih.gov A similar approach involves reacting 4-chlorothieno[2,3-d]pyrimidine (B15048) with a 30% solution of methylamine (B109427) in N,N-dimethylformamide (DMF) at elevated temperatures to produce N-methylthieno[2,3-d]pyrimidin-4-amine in good yield. atlantis-press.com

The general applicability of this method is demonstrated in the synthesis of various derivatives where different secondary amines are reacted with the chlorinated precursor to generate a library of substituted thieno[3,2-d]pyrimidine compounds. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of thieno[3,2-d]pyrimidine analogs, often leading to shorter reaction times and improved yields. nih.govnih.govresearchgate.net This technology has been successfully applied to several key steps in the synthetic sequence.

For example, the condensation reaction to form the pyrimidine ring can be efficiently carried out under microwave conditions. nih.gov Microwave heating has also been employed for the Dimroth rearrangement of N'-(3-cyano-thienopyran-2-yl)-N,N-dimethyl-methanimidamide with various anilines in acetic acid to produce a series of thieno[2,3-d] pyrimidin-4-amines. scielo.br In another application, a mixture of an N,N-dimethylacetimidamide derivative, p-anisidine, and aluminium chloride is heated under microwave irradiation to yield N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines. nih.gov This method highlights the efficiency of microwave-assisted protocols in facilitating C-N bond formation in the final amination step. nih.govnih.gov

PrecursorReagentsConditionsProductYieldRef
N'-(3-cyano-4,1-di-hydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethyl-methanimidamideSubstituted anilines, acetic acidMicrowave, 1 hSubstituted thieno[2,3-d]pyrimidin-4-aminesHigh scielo.br
(E)-N'-(2-Cyanobenzo[b]thiophen-3-yl)-N,N-dimethylacetimidamidep-Anisidine, AlCl₃, MeCN/AcOHMicrowave (400 W), 30 min, 160 °CN-(4-Methoxyphenyl)-2-methylbenzo researchgate.netvulcanchem.comthieno[3,2-d]pyrimidin-4-amine (B90789)89% nih.gov
2-amino-4,1-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrileDMF-DMAMicrowave (200 W), 10 min, 70 °CN'-(3-cyano-4,1-dihydro-5H-thieno[2,3-c]pyran-2-yl) N,N-dimethylmethanimidamide95% scielo.br

Multi-Step Sequences for Introducing the Methyl Group and Amine Functionality

The synthesis of this compound requires a strategic multi-step approach where the methyl group is incorporated into the thiophene precursor before the pyrimidine ring is formed. The amine functionality is typically introduced in the final step.

A representative synthetic pathway involves the following key transformations:

Condensation: Starting with a methyl-substituted 2-aminothiophene-3-carboxylate, the pyrimidine ring is formed by condensation with a reagent like formamidine acetate. This reaction yields a thieno[3,2-d]pyrimidin-4-ol intermediate. atlantis-press.com

Chlorination: The hydroxyl group at the C4 position is then converted to a chloro group, which is a better leaving group for the subsequent substitution. This is commonly achieved by treating the pyrimidinol with a chlorinating agent such as phosphoryl chloride (POCl₃), yielding the 4-chlorothieno[3,2-d]pyrimidine. nih.govatlantis-press.com

Amination: The final step is a nucleophilic aromatic substitution where the 4-chloro intermediate is reacted with an amine source, such as ammonia or a primary amine, to introduce the desired 4-amino functionality. nih.gov

For analogs, an exocyclic amine can be further alkylated. For example, N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine can be treated with sodium hydride and methyl iodide to introduce a second methyl group on the exocyclic nitrogen, yielding N-(4-methoxyphenyl)-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine in very good yield (86%). nih.gov

StepStarting MaterialReagentsProductYieldRef
1. CondensationMethyl 2-aminothiophene-3-carboxylateFormamidine acetate, ethanolThieno[2,3-d]pyrimidin-4-ol60% atlantis-press.com
2. ChlorinationThieno[2,3-d]pyrimidin-4-olPOCl₃, toluene4-Chlorothieno[2,3-d]pyrimidine90% atlantis-press.com
3. Amination4-Chlorothieno[2,3-d]pyrimidine30% Methylamine, DMFN-methylthieno[2,3-d]pyrimidin-4-amine54% atlantis-press.com

Investigations into Regioselectivity and Reaction Mechanisms

The synthesis of substituted thieno[3,2-d]pyrimidines often involves reactions where regioselectivity is a key consideration. In nucleophilic aromatic substitution reactions on di-halogenated substrates, such as 2,4-dichlorothieno[3,2-d]pyrimidine, the substitution occurs preferentially at the C4 position. nih.gov Studies have shown that even under elevated temperatures and extended reaction times, substitution at the C2-Cl position is not observed when using nucleophiles like ammonia. nih.gov This pronounced regioselectivity is attributed to the electronic properties of the fused ring system, where the C4 position is more activated towards nucleophilic attack than the C2 position.

The mechanism for this transformation is the SNAr (addition-elimination) pathway. wikipedia.org The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups, and in this case the nitrogen atoms within the pyrimidine ring, stabilizes the negative charge of the intermediate, thereby facilitating the reaction. youtube.com

Another relevant mechanistic pathway in the synthesis of these compounds is the Dimroth rearrangement. This acid-catalyzed rearrangement is observed in the reaction between an N,N-dimethylmethanimidamide intermediate and an aromatic amine under microwave irradiation, leading to the formation of the N-aryl-4-aminothienopyrimidine product. scielo.br

Medicinal Chemistry and Biological Activity of 7 Methylthieno 3,2 D Pyrimidin 4 Amine Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the 7-Methylthieno[3,2-d]pyrimidin-4-amine scaffold influence its biological activity. These studies systematically alter substituents at various positions to map the chemical space and optimize potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications at Various Positions on Biological Efficacy

The biological efficacy of this compound derivatives is highly sensitive to the nature and position of various substituents on the bicyclic core.

Position 4 (C4): The 4-amino group is a critical feature for target engagement, often forming key hydrogen bonds within the ATP-binding site of kinases. Modifications at this position can drastically alter potency and selectivity. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, substituting the C4 position with different amino acid methyl esters led to a range of inhibitory activities. researchgate.net Similarly, creating analogs with N-aryl or N-heteroaryl substitutions at C4 has been a common strategy to explore interactions with solvent-exposed regions of the kinase active site.

Position 6 (C6): The thiophene (B33073) ring's C6 position is a key vector for modification to enhance potency and modulate physicochemical properties. In the pursuit of PI3Kδ inhibitors, introducing piperazinone substituents at the C6 position of the thieno[3,2-d]pyrimidine (B1254671) core resulted in compounds with greater potency and selectivity compared to their piperazine (B1678402) counterparts. nih.gov Detailed SAR studies revealed that hydrophobic alkyl groups on the 1-position of the piperazinone were crucial for PI3Kδ potency, with alkyl or cycloalkyl groups of 3-5 carbons being optimal. bohrium.com

Position 7 (C7): The 7-methyl group itself contributes to enhanced metabolic stability. Altering this position can influence both potency and pharmacokinetic profiles.

The following table summarizes the impact of various substitutions on the antiproliferative activity of thieno[3,2-d]pyrimidine derivatives against different cancer cell lines.

Compound IDC2-SubstituentC4-SubstituentC6-SubstituentActivity (IC50)Cell Line
12e -Benzyl-linked morpholine (B109124)Piperidine-2,6-dione0.55 µMSU-DHL-6
12e -Benzyl-linked morpholinePiperidine-2,6-dione0.95 µMWSU-DLCL-2
13 -3,4,5-trimethoxyphenylamino4-fluorophenyl~1 nMSKOV3
25d -3,4,5-trimethoxyphenylamino3-pyridyl~1 nMSKOV3
6g -3,4,5-trimethoxyanilinop-tolyl< 10 nMVarious

Data compiled from multiple studies for illustrative purposes. rsc.orgresearchgate.netnih.gov

Positional Effects of Functional Groups on Ligand-Target Interactions

The specific placement of functional groups on the this compound scaffold dictates the orientation of the molecule within the target's binding site, governing the formation of crucial non-covalent interactions.

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. For sirtuin inhibitors based on the thieno[3,2-d]pyrimidine-6-carboxamide scaffold, the core structure binds within the active site cleft. acs.org The aromatic thieno[3,2-d]pyrimidine core itself engages in π-stacking with a key phenylalanine residue (Phe157). Furthermore, the pyrimidine (B1678525) nitrogen at the N1 position is oriented to form a hydrogen bond with the backbone of Phe157, an interaction that significantly improves inhibitory activity. acs.org The other pyrimidine nitrogen (N3) is typically solvent-exposed, allowing for interactions with water molecules. acs.org

In the context of PI3Kδ inhibitors, molecular docking revealed that piperazinone-containing compounds showed better potency due to specific interactions within the binding site. bohrium.com The strategic placement of substituents allows for the exploitation of both hydrophobic pockets and hydrogen bonding opportunities with key amino acid residues in the hinge region of kinases.

Ligand Efficiency and Ligand Lipophilicity Efficiency Analysis

In modern drug discovery, potency alone is not a sufficient metric for a high-quality lead compound. Ligand efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are crucial metrics for evaluating the quality of hits and leads by normalizing potency for molecular size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric assesses the binding energy per heavy (non-hydrogen) atom of a molecule. It helps identify compounds that achieve their potency through an optimal fit with the target rather than simply through large size and numerous non-specific contacts.

Ligand Lipophilicity Efficiency (LLE): This parameter relates the potency of a compound to its lipophilicity (logP or logD). High LLE values are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity.

While specific LE and LLE data for this compound derivatives are not extensively published in single comprehensive studies, the principles are actively applied in their development. For instance, the optimization of thieno[3,2-d]pyrimidine-based sirtuin inhibitors involved truncating a potent but large initial hit to improve its drug-like properties, a strategy directly aimed at improving metrics like LE and LLE. acs.org The goal is to increase potency while maintaining or decreasing molecular weight and lipophilicity, thereby increasing the efficiency of the ligand. Studies on antimicrobial thieno[3,2-d]pyrimidine derivatives have included calculations of drug-likeness and ADME properties, which are closely related to the concepts of LLE. researchgate.net

Molecular Mechanisms of Action

Derivatives of this compound exert their biological effects primarily through the inhibition of specific enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways.

Enzyme Inhibition Pathways

The thieno[3,2-d]pyrimidine core acts as an ATP-competitive scaffold, binding to the ATP pocket of various kinases and preventing the phosphorylation of their downstream substrates. This inhibition disrupts signaling cascades that are often hyperactivated in diseases like cancer and inflammatory disorders.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Thienopyrimidine derivatives have been developed as potent PI3K inhibitors. sci-hub.se Specifically, thieno[3,2-d]pyrimidine derivatives containing a piperazinone motif have been designed and synthesized as highly potent and selective inhibitors of the PI3Kδ isoform, which is crucial for the function of immune cells and a target in hematological malignancies. nih.govbohrium.com SAR studies led to the discovery of compounds with superior antiproliferative activity against non-Hodgkin lymphoma cell lines compared to the approved drug idelalisib. nih.gov The related thieno[2,3-d]pyrimidine (B153573) scaffold has also yielded potent PI3K inhibitors, with specific substitutions at the 2nd position, such as a 3-hydroxyphenyl group, proving optimal for activity against PI3Kβ and PI3Kγ isoforms. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition: RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are key targets in oncology. The thieno[3,2-d]pyrimidine scaffold has been utilized to develop dual inhibitors. For example, a series of 6-aryl-4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives were discovered to be dual inhibitors of tubulin polymerization and EGFR kinase. researchgate.net Similarly, the isomeric thieno[2,3-d]pyrimidine core has been extensively explored for developing potent VEGFR-2 inhibitors to block tumor angiogenesis. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38α MAPK pathway is involved in cellular responses to stress and inflammation. While direct studies on this compound are limited, research on related scaffolds has shown potential. Novel derivatives linking quinazolinone to a thienopyrimidine scaffold have been investigated for their potential p38α MAPK inhibitory effects, suggesting this kinase family is a viable target for this class of compounds. rsc.org

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is critical for cytokine-mediated immune responses, making JAKs prime targets for autoimmune diseases and some cancers. The thieno[3,2-d]pyrimidine scaffold has proven highly effective for developing potent and selective JAK inhibitors. nih.gov A series of derivatives were synthesized as potent covalent JAK3 inhibitors, with some compounds showing IC50 values in the low nanomolar range (1.8 nM and 1.9 nM). lookchem.com Furthermore, a scaffold morphing strategy led to the identification of thieno[3,2-d]pyrimidine derivatives as highly selective JAK1 inhibitors, with one compound demonstrating an IC50 of 0.022 μM for JAK1 and high selectivity over other kinases. nih.gov

The following table summarizes the inhibitory activity of representative thieno[3,2-d]pyrimidine derivatives against various kinase targets.

Compound IDTarget KinaseActivity (IC50)
8e JAK31.38 nM
9a JAK31.9 nM
9g JAK31.8 nM
46 JAK10.022 µM
6g EGFR30 nM
11c SIRT1/2/3Pan-inhibitor (4-11 nM)

Data compiled from multiple studies. researchgate.netacs.orgnih.govlookchem.comnih.gov

Receptor Binding and Modulation

The broader class of thieno[2,3-d]pyrimidines, isomeric to the [3,2-d] series, has been investigated for its ability to modulate receptor activity. Notably, subtle structural modifications to a thieno[2,3-d]pyrimidine scaffold have been shown to yield compounds with diverse pharmacology at the dopamine (B1211576) D2 receptor (D2R), including negative allosteric modulators (NAMs) and partial agonists. worktribe.com While this research provides insight into the potential for thienopyrimidines to interact with G protein-coupled receptors, specific data on the receptor binding and modulation properties of this compound derivatives are not yet available.

Cell Cycle Perturbation and Apoptosis Induction

Thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to perturb the cell cycle and induce apoptosis in cancer cells, highlighting their potential as anticancer agents. researchgate.net For instance, certain bioisosteric analogues of MPC-6827, a known microtubule-destabilizing agent, based on the thieno[3,2-d]pyrimidine scaffold, have exhibited inhibitory effects on the proliferation of human colorectal cancer cell lines. nih.gov These compounds are thought to lead to apoptosis by blocking the cell cycle. researchgate.net

In a study involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which can be cyclized to form benzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one, one of the hit compounds was shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Flow cytometric analysis revealed a significant reduction in cell viability, with an increase in both early and late apoptotic cell populations. mdpi.com Specifically, the percentage of cells in early apoptosis was 2.3 times higher than in the untreated control, while the late apoptotic population was 6.6 times higher. mdpi.com

Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. mdpi.com Some of these compounds showed a high selective index for cancer cells over normal cells, which is a desirable characteristic for potential anticancer drugs. mdpi.com The most promising compounds exhibited potent antiproliferative effects against the MCF-7 cell line. mdpi.com While the precise mechanisms are still under investigation, it is suggested that these compounds may exert their effects by interacting with kinase enzymes involved in cell cycle regulation. nih.gov

Table 4: Apoptosis Induction in MCF-7 Cells by a Thieno[2,3-d]pyrimidine Precursor Derivative

Cell Population Percentage in Treated Cells Fold Increase vs. Control
Early Apoptosis (AV+/PI−) 8.73% 2.3
Late Apoptosis (AV+/PI+) 18.13% 6.6
Necrosis 6.29% 1.89

Inhibition of Cellular Proliferation, Migration, and Invasion

Derivatives of the thienopyrimidine scaffold have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. Research has shown that these compounds can effectively inhibit the growth and proliferation of malignant cells.

For instance, one study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity. A lead compound, identified as 6j, was particularly effective against colon (HCT116 and HCT15), brain (LN-229 and GBM-10), and ovarian (A2780 and OV2008) cancer cell lines, with IC50 values ranging from 0.6 to 1.2 µM. nih.gov In contrast, its cytotoxicity in a normal epithelial cell line (CHO) was significantly lower, with an IC50 value of 14 ± 1.3 µM, suggesting a degree of selectivity for cancer cells. nih.gov The clonogenic potential of HCT116, OV2008, and A2780 cell lines was also significantly inhibited by compound 6j in a concentration-dependent manner. nih.gov

Another series of novel thienopyridine indole (B1671886) derivatives was designed as tubulin polymerization inhibitors. One compound, 20b, exhibited broad-spectrum antiproliferative activity against 11 cancer cell lines, with IC50 values below 4 nmol/L. It showed exceptional potency against gastric cancer cells MGC-803 (IC50 = 1.61 nmol/L) and HGC-27 (IC50 = 1.82 nmol/L). nih.gov Furthermore, compound 20b effectively inhibited colony formation and cell migration activities in these cell lines. nih.gov

Bioisosteric analogues of MPC-6827, a known microtubule-destabilizing agent, were synthesized based on the thieno[3,2-d]pyrimidin-4-amine (B90789) scaffold. Two of these analogues, 4a and 4c, exhibited an inhibitory effect on the proliferation of human colorectal cancer cell lines HT-29 and Caco-2, which was similar to that of MPC-6827 at tested concentrations of 5 and 10 µM. nih.govresearchgate.net

Antiproliferative Activity of Thienopyrimidine Derivatives
CompoundCancer Cell LineCell TypeIC50 Value
6jHCT116, HCT15Colon0.6 - 1.2 µM
6jLN-229, GBM-10Brain0.6 - 1.2 µM
6jA2780, OV2008Ovarian0.6 - 1.2 µM
20bMGC-803Gastric1.61 nmol/L
20bHGC-27Gastric1.82 nmol/L

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its abnormal activation is a common feature in many human cancers. atlantis-press.comnih.gov The thienopyrimidine core is a well-established pharmacophore for designing inhibitors of this pathway. mdpi.com

Several thienopyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR. For example, GDC-0941, a thienopyrimidine derivative, was the first PI3K inhibitor to enter clinical trials. mdpi.com Subsequent research led to the development of analogues like GNE-477 and GDC-0980, which are potent dual PI3K/mTOR inhibitors. mdpi.com

A study focused on designing novel thienopyrimidine derivatives as PI3Kα inhibitors led to the synthesis of three series of compounds. The most promising compound, 9a, exhibited moderate cytotoxic activity against HepG-2, A549, PC-3, and MCF-7 cancer cell lines with IC50 values of 12.32, 11.30, 14.69, and 9.80 µM, respectively. mdpi.com Further evaluation showed that compound 9a had a PI3Kα kinase inhibitory activity with an IC50 of 9.47 µM. mdpi.com

The modulation of this pathway is a key mechanism through which these compounds exert their anticancer effects, leading to the inhibition of cell proliferation and the induction of apoptosis. semanticscholar.org For instance, certain aminopyrimidine derivatives have been shown to inhibit regulators of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in breast cancer cells. semanticscholar.org

Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. nih.gov Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, acting by binding to the colchicine (B1669291) site on tubulin. nih.govnih.govnih.gov This interaction prevents the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

A series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were designed as anti-tubulin agents. The most potent compound, 14, strongly inhibited tubulin polymerization with an IC50 value of 4.1 µM. nih.gov A colchicine competition assay confirmed that it binds to the colchicine-binding site. nih.gov Immunofluorescent studies showed that compound 14 disrupted the microtubule network in HeLa cells in a concentration-dependent manner, induced G2/M arrest, and promoted apoptosis through the mitochondrial pathway. nih.gov

Similarly, novel thienopyridine indole derivatives were developed as tubulin polymerization inhibitors targeting the colchicine site. Compound 20b was found to inhibit tubulin polymerization with an IC50 of 2.505 µmol/L. nih.gov This activity led to the disruption of intracellular microtubule networks, cell cycle arrest at the G2/M phase, and apoptosis induction in gastric cancer cells. nih.gov

Furthermore, new conformationally restricted analogues with a heteropyrimidine scaffold have been designed to target the colchicine binding site. High-resolution crystal structures of representative compounds confirmed their direct binding to this site and elucidated the molecular interactions with tubulin proteins. nih.gov

Tubulin Polymerization Inhibition by Thienopyrimidine Derivatives
CompoundMechanismIC50 Value
Compound 14Colchicine-binding site inhibitor4.1 µM
Compound 20bColchicine-binding site inhibitor2.505 µmol/L
Compound St. 7Tubulin polymerization inhibitor1.3 µM
Compound St. 34Tubulin polymerization inhibitor0.88 µM
Compound St. 35Tubulin polymerization inhibitor0.70 µM

Mechanisms of Antimicrobial Activity (e.g., Transfer RNA (m1G37) Methyltransferase (TrmD) Inhibition, Ribosomal Subunit Interaction)

Thienopyrimidine derivatives have emerged as a promising class of antimicrobial agents. nih.govmdpi.com One of the key bacterial targets identified for these compounds is the tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme in many bacterial pathogens. acs.orgnih.gov TrmD is responsible for a critical tRNA modification that is vital for bacterial survival, making it an attractive target for antibiotic development. acs.orgnih.gov

Structure-based design has led to the synthesis of thienopyrimidinone derivatives with nanomolar potency against TrmD. acs.orgnih.gov These inhibitors were found to trigger a novel conformational change in the active site of Pseudomonas aeruginosa TrmD, involving a "tyrosine-flipping" mechanism. This change blocks access for the cofactor S-adenosyl-l-methionine (SAM) and likely the tRNA substrate. nih.gov One derivative, AZ51, demonstrated remarkable inhibitory potency against TrmD isozymes from various bacteria, with subnanomolar activity against P. aeruginosa TrmD. acs.org However, despite potent enzyme inhibition, some of these compounds showed minimal antibacterial activity, which was presumed to be due to poor cell permeability. acs.org

Another potential antimicrobial mechanism for thienopyrimidine derivatives is the inhibition of DNA gyrase. A study involving the synthesis of novel thieno[3,2-d]pyrimidine derivatives identified three compounds (S5, S8, and S9) as potent DNA gyrase inhibitors through molecular docking studies, suggesting their potential for treating resistant bacterial infections. researchgate.net

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various chronic diseases. nih.govresearchgate.net Pyrimidine derivatives, including thienopyrimidines, have been investigated for their antioxidant properties, with the primary mechanism being their ability to trap free radicals. nih.govekb.eg

The antioxidant potential of newly synthesized cycloheptathiophene/thienopyrimidine derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. ekb.eg In one such study, six out of fifteen synthesized compounds exhibited more significant antioxidant activity than the reference standard, ascorbic acid. ekb.eg

The structure-activity relationship of these compounds indicates that the presence of specific substituents can influence their radical scavenging activity. For example, in a series of pyrimidine derivatives, a compound bearing a 4-fluorophenyl group was found to be the most active, with an IC50 value of 98.5 µg/ml in the DPPH assay. researchgate.net The presence of electron-withdrawing groups like chloro and bromo has also been shown to enhance antioxidant activity in certain series of pyrimidine derivatives. nih.gov

Target Identification and Validation Approaches

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery and development. For this compound derivatives, a combination of experimental and computational approaches has been employed to elucidate their biological targets and validate their mechanism of action. nih.govacs.org

The structural similarity of thienopyrimidines to endogenous purines suggests that they can interact with a wide array of biological targets, particularly ATP-binding sites within kinases. researchgate.netresearchgate.net This has guided much of the target identification efforts towards enzymes involved in cell signaling and proliferation.

Experimental Methodologies for Biological Target Elucidation

A variety of experimental methodologies are utilized to identify and validate the biological targets of thienopyrimidine derivatives.

Enzymatic Assays: Direct testing of compounds against isolated enzymes is a primary method. For example, the inhibitory activity of derivatives against specific kinases like PI3Kα, mTOR, EGFR, and VEGFR-2 is determined using in vitro kinase assays. mdpi.comnih.gov Similarly, the potency of antimicrobial candidates is assessed through enzymatic assays against targets like bacterial TrmD. acs.orgnih.gov

Cell-Based Assays: The effects of compounds on cellular processes provide insights into their targets. Cell proliferation and cytotoxicity assays using a panel of cancer cell lines are standard initial screens. nih.govmdpi.com Further mechanistic studies include cell cycle analysis by flow cytometry to detect arrest at specific phases (e.g., G2/M), which is characteristic of tubulin polymerization inhibitors. nih.govnih.govnih.gov Apoptosis induction is often measured through techniques like Annexin V staining. nih.govnih.gov

Competition Binding Assays: To confirm binding to a specific site on a target protein, competition assays are employed. For instance, the colchicine competition assay is used to demonstrate that tubulin-targeting thienopyrimidines bind to the colchicine-binding site. nih.gov

Structural Biology: X-ray crystallography provides high-resolution structural information on how a compound binds to its target. This has been instrumental in understanding the interaction of thienopyrimidine derivatives with targets like tubulin and TrmD, revealing key binding interactions and inhibitor-induced conformational changes. nih.govacs.orgnih.gov

Molecular Docking and Pharmacophore Modeling: Computational techniques such as molecular docking are used to predict the binding modes and affinities of compounds to their putative targets, such as DNA gyrase or tyrosinase. researchgate.netekb.eg Virtual screening based on pharmacophore models can help identify potential new active compounds. ekb.eg

Immunofluorescence Microscopy: This technique is used to visualize the effects of compounds on subcellular structures. For example, confocal immunofluorescence with anti-tubulin antibodies is used to observe the disruption of the microtubule network in cells treated with tubulin polymerization inhibitors. nih.govnih.gov

Characterization of Specific Ligand-Target Interactions

The interaction of this compound derivatives with their biological targets is characterized by a variety of non-covalent interactions that are crucial for their affinity and specificity. These interactions, primarily hydrogen bonds, hydrophobic interactions, and π-stacking, have been elucidated through experimental techniques and computational modeling.

In the case of N-benzylthieno[3,2-d]pyrimidin-4-amine, crystallographic studies have revealed key intermolecular hydrogen bonds. researchgate.net Specifically, N—H···N hydrogen bonds are formed, which, along with other non-covalent contacts such as N—H···C and C—H···π interactions, contribute to the stabilization of the ligand-target complex. researchgate.net These types of interactions are fundamental for the orientation and binding of the molecule within the active site of a protein.

For other thieno[3,2-d]pyrimidine derivatives designed as DNA gyrase inhibitors, specific interactions with amino acid residues have been identified. researchgate.net Key binding interactions have been observed with THR165 and ASN46, alongside hydrophobic interactions with residues like ILE78 and PRO79. researchgate.net The pyrimidine core of the thieno[3,2-d]pyrimidine scaffold is often involved in forming crucial hydrogen bonds with the protein backbone, a common feature in the binding of kinase inhibitors.

The nature and positioning of substituents on the this compound core play a significant role in defining these interactions. For instance, the introduction of a benzylamine (B48309) group at the C4 position allows for the formation of specific hydrogen bonds and potential π-π stacking interactions between the phenyl ring and aromatic residues in the binding pocket. researchgate.net

Computational and In Silico Investigations

Computational methods are indispensable tools in the study of this compound derivatives, providing insights into their structure-activity relationships and guiding the design of new, more potent compounds. These in silico investigations encompass a range of techniques from molecular docking and dynamics to quantum mechanical calculations.

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. wjarr.com This method has been widely applied to thieno[3,2-d]pyrimidine derivatives to understand their binding modes and to predict their binding affinities.

For example, docking studies of thieno[3,2-d]pyrimidine derivatives targeting the DNA gyrase B subunit have been performed to predict their binding energies and interaction patterns. researchgate.net These simulations revealed that some derivatives exhibit exceptional binding affinities, with calculated energies as low as -8.2 kcal/mol. researchgate.net The key interactions identified through docking included hydrogen bonds with residues such as THR165 and ASN46, and hydrophobic interactions with ILE78 and PRO79. researchgate.net

Similarly, molecular docking has been employed to study the interaction of benzothieno[3,2-d]pyrimidine derivatives with cyclooxygenase-2 (COX-2). nih.gov These studies help in predicting the optimal positions and orientations of the ligands within the enzyme's active site, providing a rationale for their observed biological activity. nih.gov The insights gained from these simulations are crucial for the structure-based design of more selective and potent inhibitors.

Predicted Binding Affinities of Thieno[3,2-d]pyrimidine Derivatives from Molecular Docking Studies
DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
S5DNA Gyrase B-8.2THR165, ASN46, ILE78, PRO79
S8DNA Gyrase B-8.2THR165, ASN46, ILE78, PRO79
S9DNA Gyrase B-8.1THR165, ASN46, ILE78, PRO79

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Antioxidant Mechanism Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and other properties of molecules. wjarr.com DFT studies on pyrimidine derivatives have been conducted to calculate various reactivity parameters. wjarr.com These calculations help in understanding the sites within the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for predicting metabolic pathways and designing more stable compounds. wjarr.com

For 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, a closely related scaffold, DFT has been used to optimize the geometry of the most stable conformers. mdpi.com Such calculations provide valuable information about the three-dimensional structure of the molecule, which is essential for understanding its interaction with biological targets. Analysis of the electrostatic potential energy surfaces can further identify regions of the molecule that are likely to engage in electrostatic or hydrogen bonding interactions. wjarr.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. samipubco.com For thieno[2,3-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations have been performed to confirm the stability of the ligand-protein complex. nih.gov These simulations, often run for nanoseconds, provide insights into the conformational changes of both the ligand and the protein upon binding and can help to validate the binding modes predicted by molecular docking. samipubco.comnih.gov The stability of the complex, as assessed by parameters like the root mean square deviation (RMSD), is a good indicator of a strong and lasting interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, a bioisostere of the thienopyrimidine core, QSAR models have been developed to identify the structural features that are significantly correlated with their activity as Bruton's tyrosine kinase (BTK) inhibitors. nih.govresearchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net The descriptors used in QSAR models can represent various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties.

In Vitro Mechanistic Studies on Cellular Models

The therapeutic potential of novel chemical entities is extensively explored through a variety of in vitro mechanistic studies. For derivatives of this compound, these cellular assays are crucial in elucidating the mechanisms that underpin their biological activities, ranging from anticancer to antimicrobial effects.

Assessment of Anti-proliferative Effects on Cancer Cell Lines (Mechanistic Focus)

Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant anti-proliferative activity across a spectrum of human cancer cell lines. The mechanism of this activity is often linked to the inhibition of key cellular proliferation regulators, such as protein kinases.

Newly synthesized thieno[3,2-d]pyrimidine-based compounds have shown considerable efficacy against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives exhibiting IC50 values in the sub-micromolar range (e.g., 0.43-1.31 µM). scielo.br The anti-proliferative action of these compounds has been associated with the inhibition of Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO). scielo.br For instance, certain derivatives of this compound have shown inhibitory concentrations (IC50) of 6.2 µM, 8.1 µM, and 7.5 µM against MCF-7 (breast), A549 (lung), and HT-29 (colon) cancer cell lines, respectively.

Other mechanistic studies have identified thieno[3,2-d]pyrimidine derivatives as potent and highly selective inhibitors of Janus Kinase 1 (JAK1), a key component of a signaling pathway often implicated in oncogenesis. nih.gov Optimized derivatives demonstrated enhanced anti-proliferative effects on non-small cell lung cancer (NSCLC) cells, significantly inhibiting the JAK1 signaling pathway. nih.gov Further research has highlighted the role of these derivatives as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), which are involved in cancer cell invasion and metastasis. nih.gov A lead compound from this class was found to be superior to a known FAK inhibitor in reducing tumor burden in a xenograft mouse model. nih.gov The scaffold has also been successfully utilized to develop potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a crucial regulator of the cell cycle and transcription. sciforum.net

The anti-proliferative mechanism can also involve the disruption of the cellular cytoskeleton. Certain 4-anilino-N-methylthieno[3,2-d]pyrimidine derivatives have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization, a mechanism shared by established anticancer agents. nih.gov This leads to a halt in cell division and subsequent cell death. nih.gov

Table 1: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound ClassCell LineActivity (IC50)Proposed MechanismReference
Thieno[3,2-d]pyrimidine derivativesMCF-7 (Breast)0.43-1.31 µMEGFR/Aromatase Inhibition scielo.br
This compound derivativeMCF-7 (Breast)6.2 µMNot Specified
This compound derivativeA549 (Lung)8.1 µMNot Specified
This compound derivativeHT-29 (Colon)7.5 µMNot Specified
Thieno[3,2-d]pyrimidine derivative 46 JAK1 Enzyme0.022 µMJAK1 Inhibition nih.gov
4-Anilino-N-methylthieno[3,2-d]pyrimidine 5d T47D (Breast)0.008 µM (EC50)Tubulin Polymerization Inhibition nih.gov

Analysis of Cell Cycle Progression and Arrest

A common mechanism by which anti-proliferative agents exert their effects is through the disruption of the normal cell cycle, leading to arrest at specific checkpoints. Flow cytometry analysis using propidium (B1200493) iodide staining is a standard method to investigate these effects.

Studies on active thieno[3,2-d]pyrimidine derivatives have shown that they can induce cell cycle arrest, although the specific phase can be cell-type dependent. For example, a series of newly synthesized thieno[3,2-d]pyrimidines was found to induce cell cycle arrest at the G2/M phase in both MCF-7 and MDA-MB-231 breast cancer cells. scielo.br Similarly, halogenated thieno[3,2-d]pyrimidines were observed to cause a dramatic arrest at the G2/M cell cycle transition in MDA-MB-231 cells. nih.gov

In contrast, other studies have pointed towards arrest at the G0/G1 checkpoint. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to induce a dose-dependent cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. uni.lu This arrest was linked to the deactivation of the mitogen-activated protein kinase (MAPK) pathway. uni.luacs.org Another study on a thieno[2,3-b]pyridine (B153569) derivative, a related heterocyclic system, caused a significant decrease in the percentage of cells in the G0/G1 phase of the cell cycle in NCI-H460 lung cancer cells. nih.gov These findings indicate that thienopyrimidine derivatives can modulate the cell cycle through various mechanisms, ultimately halting the proliferation of cancer cells.

Table 2: Effect of Thienopyrimidine Derivatives on Cell Cycle Progression

Compound ClassCell LineEffect on Cell CycleReference
Thieno[3,2-d]pyrimidine derivativesMCF-7, MDA-MB-231 (Breast)Arrest at G2/M phase scielo.br
Halogenated thieno[3,2-d]pyrimidineMDA-MB-231 (Breast)Arrest at G2/M phase nih.gov
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativeA549 (Lung)Arrest at G0/G1 phase uni.lu
Thieno[2,3-b]pyridine derivativeNCI-H460 (Lung)Decrease in G0/G1 phase nih.gov

Induction of Apoptosis and Investigation of Cell Death Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives of this compound have been shown to be potent inducers of apoptosis in cancer cells through various molecular pathways.

The apoptotic effect of these compounds has been confirmed using techniques such as the Annexin V-FITC/PI assay, which identifies cells in the early and late stages of apoptosis. scielo.br Mechanistically, the induction of apoptosis by thieno[3,2-d]pyrimidines has been linked to the activation of key effector enzymes in the cell death cascade. For example, one derivative was found to significantly increase the level of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, in MDA-MB-231 breast cancer cells. scielo.br The intrinsic pathway is often regulated by the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on related heterocyclic compounds have demonstrated that treatment can lead to the upregulation of BAX and the downregulation of Bcl-2, thereby promoting apoptosis. researchgate.net

Another identified mechanism for apoptosis induction by this class of compounds is the inhibition of tubulin polymerization. nih.gov By disrupting the microtubule dynamics essential for cell division and structure, compounds like 4-anilino-N-methylthieno[3,2-d]pyrimidines trigger the apoptotic cascade. nih.gov Halogenated thieno[3,2-d]pyrimidines have also been confirmed to induce apoptosis in L1210 leukemia cells, highlighting a cell-death pathway that may be independent of cell cycle arrest. nih.gov

Table 3: Apoptosis Induction by Thieno[3,2-d]pyrimidine Derivatives

Compound ClassCell LineApoptotic MechanismReference
Thieno[3,2-d]pyrimidine derivative 11b MDA-MB-231 (Breast)Induction of Caspase-9 scielo.br
4-Anilino-N-methylthieno[3,2-d]pyrimidinesT47D (Breast)Inhibition of tubulin polymerization nih.gov
Halogenated thieno[3,2-d]pyrimidinesL1210 (Leukemia)Induction of apoptosis nih.gov
Thieno[2,3-b]pyridine derivative 3c NCI-H460 (Lung)Increase in apoptotic cells from 6.5% to 36.6% nih.gov

Specific Enzyme Activity Assays (e.g., PDE Activity, Kinase Assays)

The biological effects of this compound derivatives are frequently traced back to their ability to inhibit specific enzymes. Enzyme activity assays are therefore critical for defining their molecular targets and for guiding structure-activity relationship (SAR) studies.

A significant area of investigation has been the inhibition of phosphodiesterases (PDEs), particularly PDE7. This enzyme is involved in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger in T-cell activation and inflammation. A series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives were identified as potent and selective PDE7 inhibitors, with one lead compound exhibiting single-digit nanomolar potency. nih.gov

Furthermore, the thieno[3,2-d]pyrimidine scaffold is a well-established "kinase hinge-binder," making it a privileged structure in the design of kinase inhibitors. Numerous derivatives have been developed as potent inhibitors of various kinases implicated in cancer and other diseases:

Janus Kinase 1 (JAK1): Derivatives have been identified as highly selective JAK1 inhibitors with IC50 values as low as 0.022 µM. nih.gov

Cyclin-Dependent Kinase 7 (CDK7): A lead compound from a series of thieno[3,2-d]pyrimidine derivatives showed potent inhibitory activity against CDK7. sciforum.net

Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Certain derivatives act as dual inhibitors of FAK and drug-resistant FLT3 mutants. nih.gov

h-NTPDases: Various derivatives have shown selective, sub-micromolar inhibition of human ectonucleoside triphosphate diphosphohydrolase (h-NTPDase) isozymes 1, 2, 3, and 8.

Notably, some halogenated thieno[3,2-d]pyrimidines did not show inhibitory activity against a panel of twenty kinases, suggesting their anti-proliferative effects may arise from other mechanisms. nih.gov

Table 4: Enzyme Inhibition by Thieno[3,2-d]pyrimidine Derivatives

Compound ClassEnzyme TargetActivity (IC50)Reference
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-onePDE7Single-digit nanomolar nih.gov
Thieno[3,2-d]pyrimidine derivative 46 JAK10.022 µM nih.gov
Thieno[3,2-d]pyrimidine derivative 26 FAK / FLT3Not specified nih.gov
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amineh-NTPDase10.62 µM
Thieno[3,2-d]pyrimidine derivative 4c h-NTPDase30.13 µM

Antimicrobial Activity against Pathogenic Strains and Mechanistic Elucidation

In addition to their anticancer properties, thieno[3,2-d]pyrimidine derivatives have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

Several studies have reported broad-spectrum antimicrobial activity. For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Halogenated thieno[3,2-d]pyrimidines exhibited selective and potent activity against several clinical strains of the fungus Cryptococcus neoformans, with minimum inhibitory concentrations (MIC95) as low as 5.8 µM. nih.gov The related thieno[2,3-d]pyrimidinedione scaffold has yielded compounds with significant activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with MIC values in the 2–16 mg/L range.

Mechanistic studies have begun to uncover the molecular basis for these antimicrobial effects. In Mycobacterium tuberculosis, this compound has been shown to inhibit cytochrome bd oxidase (Cyt-bd), a critical enzyme in the bacterial respiratory chain. This inhibition leads to a synergistic depletion of ATP when co-administered with other respiratory inhibitors. Molecular docking studies suggest that other thieno[3,2-d]pyrimidine derivatives may act by targeting the DNA gyrase B subunit, an essential bacterial enzyme involved in DNA replication.

Table 5: Antimicrobial Activity of Thienopyrimidine Derivatives

Compound ClassPathogenic StrainActivity (MIC)Proposed MechanismReference
Halogenated thieno[3,2-d]pyrimidineCryptococcus neoformans5.8 µM (MIC95)Not specified nih.gov
Thieno[2,3-d]pyrimidinedioneMRSA, VRSA, VISA, VRE2–16 mg/LUnknown
This compoundStaphylococcus aureus8 µg/mLNot specified
This compoundCandida albicans16 µg/mLNot specified
This compoundMycobacterium tuberculosisATP depletion IC50 = 6–54 µMCytochrome bd oxidase inhibition
Thieno[3,2-d]pyrimidine derivativesVarious BacteriaBinding Affinity: -8.2 kcal/molDNA gyrase inhibition

Cellular Efficacy Studies (e.g., IL-2 Assay)

Beyond direct enzyme inhibition or cytotoxicity, cellular efficacy studies are employed to understand how a compound functions within a more complex biological system, such as immune cell modulation. The inhibition of PDE7 by thieno[3,2-d]pyrimidine derivatives is particularly relevant in this context, as PDE7 plays a key role in T-cell function.

Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn suppresses T-cell activation and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). nih.gov Therefore, an IL-2 assay using stimulated T-cells serves as a critical cellular efficacy study for PDE7 inhibitors. It has been established that PDE7 inhibition can block IL-2 production in T-cells activated by CD3/CD28 co-stimulation. nih.gov The development of potent and selective thieno[3,2-d]pyrimidin-4(3H)-one PDE7 inhibitors points to their potential as modulators of T-cell mediated immune responses. nih.gov

The cellular efficacy of these compounds as anti-inflammatory agents has been demonstrated in vivo. A selective 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivative, developed as a PDE7 inhibitor, exhibited potent efficacy by significantly inhibiting ear edema in a phorbol (B1677699) ester-induced mouse model, a common assay for topical anti-inflammatory activity. nih.gov This demonstrates that the enzymatic inhibition observed in vitro translates to a functional cellular and physiological response.

In Vivo Mechanistic Studies in Preclinical Animal Models

The translation of in vitro potency to in vivo efficacy is a critical step in the development of any potential therapeutic agent. For derivatives of this compound, preclinical animal models provide an indispensable platform to investigate their mechanistic actions, assess their therapeutic potential in a complex biological system, and identify biomarkers of response. While in vivo data specifically for this compound is limited in publicly available literature, studies on closely related thieno[3,2-d]pyrimidine analogs offer significant insights into the potential in vivo behavior of this class of compounds.

Assessment of Efficacy in Specific Disease Models (Mechanistic Focus)

Thieno[3,2-d]pyrimidine derivatives have been evaluated in various preclinical cancer models, demonstrating anti-tumor activity through the modulation of key oncogenic pathways. These studies, while not on the exact 7-methyl analog, provide a strong rationale for the potential efficacy of this scaffold in vivo.

One notable study focused on a series of thieno[3,2-d]pyrimidine derivatives designed as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). In this research, a lead compound, referred to as compound 26 , demonstrated significant tumor burden reduction in an MDA-MB-231 xenograft mouse model. Furthermore, in a more aggressive MV4-11 xenograft mouse model, which represents acute myeloid leukemia (AML), compound 26 led to the regression of tumor growth, highlighting its potential in treating hematological malignancies. Mechanistically, the anti-tumor effect in these models is attributed to the dual inhibition of FAK and FLT3, which are crucial for cancer cell proliferation, survival, and metastasis. drugbank.com

Another area of investigation for the thieno[3,2-d]pyrimidine scaffold is the inhibition of Cyclin-Dependent Kinase 7 (CDK7). A highly selective thieno[3,2-d]pyrimidine-based CDK7 inhibitor has shown demonstrated efficacy and safety in animal models. nih.gov The optimization of this series led to the identification of compound 20 , which exhibited potent inhibitory activity against CDK7 and remarkable efficacy in cellular assays using the MDA-MB-453 triple-negative breast cancer (TNBC) cell line. This compound also demonstrated favorable oral bioavailability and desirable pharmacokinetic properties, suggesting its potential for effective tumor growth inhibition in in vivo TNBC models through the mechanism of cell cycle and transcriptional regulation. nih.gov

While not a thieno[3,2-d]pyrimidine, a study on a related N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo drugbank.comresearchgate.netthieno[2,3-d]pyrimidine-2,4-diamine, an isomer of the title compound's scaffold, has shown significant anti-tumor effects in an in vivo xenograft model of MDA-MB-435 human melanoma cells. nih.gov This further supports the therapeutic potential of the broader thienopyrimidine class of compounds in cancer.

Compound ClassPreclinical ModelKey Mechanistic FindingReference
Thieno[3,2-d]pyrimidine (FAK/FLT3 Inhibitor)MDA-MB-231 XenograftSignificant tumor burden reduction drugbank.com
Thieno[3,2-d]pyrimidine (FAK/FLT3 Inhibitor)MV4-11 Xenograft (AML)Regression of tumor growth drugbank.com
Thieno[3,2-d]pyrimidine (CDK7 Inhibitor)Triple-Negative Breast Cancer (cellular)Potent inhibition of CDK7, favorable pharmacokinetics for in vivo studies nih.gov
Tetrahydrobenzo drugbank.comresearchgate.netthieno[2,3-d]pyrimidineMDA-MB-435 Xenograft (Melanoma)Significant anti-tumor effects nih.gov

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target in vivo and eliciting the expected biological response. For thieno[3,2-d]pyrimidine derivatives, PD biomarker analysis would typically involve measuring the modulation of the target kinase and downstream signaling pathways in tumor or surrogate tissues from treated animals.

In the context of thieno[3,2-d]pyrimidine derivatives targeting kinases like EGFR, FAK, FLT3, or CDK7, relevant PD biomarkers would include the phosphorylation status of these kinases and their key downstream substrates. For instance, for an EGFR inhibitor, a decrease in phosphorylated EGFR (p-EGFR) and downstream effectors like p-AKT and p-ERK in tumor tissue following treatment would be indicative of target engagement and pathway inhibition. nih.govresearchgate.net

The evaluation of such biomarkers is essential to correlate the administered dose and exposure with the biological effect, thereby guiding the optimization of treatment schedules in further preclinical and clinical development.

Target Engagement Studies in Biological Systems

Confirming that a drug candidate directly interacts with its intended target in a complex biological system is a cornerstone of modern drug development. For this compound derivatives, which are often designed as kinase inhibitors, target engagement studies in preclinical models are vital to validate their mechanism of action.

In vivo target engagement for kinase inhibitors can be assessed through various methods. One common approach is the use of specialized assays to measure the occupancy of the target kinase's ATP-binding site by the inhibitor in tissues of interest. Another method involves the analysis of downstream pharmacodynamic markers that are directly and rapidly affected by the inhibition of the target kinase, as discussed in the previous section.

The study on the thieno[3,2-d]pyrimidine derivative 26 as a dual FAK and FLT3 inhibitor provides a compelling example of target engagement leading to a profound biological outcome. In an orthotopic mouse model using MDA-MB-231 breast cancer cells, compound 26 remarkably prevented the metastasis of orthotopic tumors to the lymph nodes. drugbank.com This potent anti-metastatic effect strongly implies successful engagement and inhibition of FAK, a key kinase involved in cell migration and invasion, within the in vivo biological system.

For the thieno[3,2-d]pyrimidine-based CDK7 inhibitors, the demonstrated efficacy and safety in an animal model inherently suggest successful target engagement. nih.gov The observed anti-tumor activity would not be possible without the inhibitor binding to and modulating the activity of CDK7 within the tumor cells in vivo.

Compound ClassBiological System/ModelEvidence of Target EngagementReference
Thieno[3,2-d]pyrimidine (FAK/FLT3 Inhibitor)Orthotopic MDA-MB-231 Mouse ModelPrevention of tumor metastasis to lymph nodes, indicating FAK inhibition drugbank.com
Thieno[3,2-d]pyrimidine (CDK7 Inhibitor)Animal Model (unspecified)Demonstrated in vivo efficacy and safety, implying CDK7 engagement nih.gov

Advanced Structural and Mechanistic Research Techniques

X-ray Crystallography of Compound-Target Complexes for Atomic-Level Insights

X-ray crystallography is an indispensable technique in drug discovery and medicinal chemistry for providing high-resolution, three-dimensional structural information of how a ligand, such as a thieno[3,2-d]pyrimidine (B1254671) derivative, interacts with its biological target. This atomic-level insight is crucial for understanding the basis of molecular recognition, affinity, and specificity, thereby guiding the rational design of more potent and selective therapeutic agents.

While a specific crystal structure of 7-Methylthieno[3,2-d]pyrimidin-4-amine complexed with a biological target is not publicly available, the utility of this technique has been demonstrated for closely related analogs within the thieno[3,2-d]pyrimidine class. For instance, X-ray cocrystal structures of several thieno[3,2-d]pyrimidine derivatives have been elucidated in complex with tubulin, a key target in cancer therapy. nih.gov These studies reveal that the thieno[3,2-d]pyrimidine core can establish critical binding interactions within the colchicine-binding site of tubulin. nih.gov

Similarly, various inhibitors featuring the thieno[3,2-d]pyrimidine scaffold have been crystallized with sirtuin (SIRT) enzymes, such as SIRT3. acs.org Structural analysis of these complexes shows the inhibitors binding in the active site cleft, occupying the nicotinamide (B372718) C-pocket and the substrate channel. acs.org A key interaction observed is the π-stacking of the thieno[3,2-d]pyrimidine aromatic core with a phenylalanine residue (Phe157), an interaction that significantly contributes to the compound's inhibitory activity. acs.org The nitrogen atoms of the pyrimidine (B1678525) ring are also observed forming hydrogen bonds with the protein backbone, further anchoring the inhibitor in the active site. acs.org

These examples underscore the power of X-ray crystallography to reveal:

Binding Mode: The precise orientation and conformation of the inhibitor within the target's active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, π-stacking, and other non-covalent forces that govern binding affinity.

Structure-Activity Relationships (SAR): Rationalizing why certain chemical modifications on the scaffold lead to increased or decreased potency.

Rational Drug Design: Providing a structural blueprint for designing new analogs with improved binding characteristics.

The insights gained from such crystallographic studies on analogous compounds are instrumental in building predictive models for how this compound itself might engage with its pharmacological targets, such as kinases or other enzymes. nih.govresearchgate.net

Table 1: Key Information Derived from X-ray Crystallography of Thieno[3,2-d]pyrimidine-Target Complexes

Parameter Description Significance in Drug Design
Resolution (Å) A measure of the level of detail in the crystal structure image. Lower numbers indicate higher resolution. Higher resolution allows for more accurate determination of atom positions and interactions, leading to more reliable structural models.
Binding Pocket The specific region of the protein (e.g., active site, allosteric site) where the compound binds. Confirms the mechanism of action (e.g., competitive inhibition) and identifies the amino acid residues available for interaction.
Hydrogen Bonds Specific electrostatic interactions between hydrogen bond donors (like the 4-amine group) and acceptors (like backbone carbonyls). These are strong, directional interactions that are critical for binding affinity and selectivity. They are primary targets for optimization.
Hydrophobic Interactions Interactions between nonpolar groups, such as the methyl group or the thiophene (B33073) ring, and hydrophobic residues in the target. Contribute significantly to the overall binding energy and help orient the molecule within the active site.
π-Stacking A non-covalent interaction between aromatic rings (e.g., the thienopyrimidine core and a phenylalanine or tyrosine residue). Provides substantial binding affinity and helps to properly position the inhibitor. acs.org
Solvent Accessibility Identifies which parts of the bound compound are exposed to the solvent (water). Guides the placement of solubilizing groups or additional functional groups to explore new interactions without disrupting core binding.

Spectroscopic Analysis in Elucidating Reaction Mechanisms and Intermediate Structures

Spectroscopic techniques are fundamental tools for elucidating the complex reaction pathways involved in the synthesis of this compound and its derivatives. By monitoring reactions and characterizing intermediates, these methods provide direct evidence for proposed mechanisms, such as the key cyclization steps that form the thienopyrimidine core. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is paramount for structural elucidation.

¹H NMR provides information on the chemical environment of protons. In the synthesis of thieno[3,2-d]pyrimidines, the appearance and disappearance of specific signals can track the reaction's progress. For instance, in the final amination step to produce a compound like N-benzylthieno[3,2-d]pyrimidin-2-amine, the chemical shifts of the aromatic protons on the thiophene and pyrimidine rings (typically observed between 7.0 and 9.0 ppm) confirm the formation of the heterocyclic core. researchgate.net

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton. Characteristic chemical shifts for the carbons in the pyrimidine and thiophene rings (e.g., C4, C2) confirm the successful cyclization and fusion of the two rings. researchgate.net

Mass Spectrometry (MS) is crucial for determining the molecular weight of reactants, intermediates, and final products. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition at each stage of a synthetic route. nih.gov For example, in a multi-step synthesis, MS can verify the mass of a key intermediate, confirming that a desired transformation, such as a nucleophilic substitution or a cross-coupling reaction, has occurred before proceeding to the next step. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the presence or absence of specific functional groups. For example, during the synthesis of thieno[3,2-d]pyrimidine-4-amines, IR spectroscopy can monitor the disappearance of a nitrile (C≡N) stretch (around 2200 cm⁻¹) from a starting material and the appearance of N-H stretching bands (around 3100-3500 cm⁻¹) from the amine group in the final product. The presence of C=N stretching bands (around 1500-1600 cm⁻¹) confirms the formation of the pyrimidine ring. nih.gov

A common synthetic strategy for the thieno[3,2-d]pyrimidine core involves the cyclization of a 3-aminothiophene-2-carboxamide (B122380) with a reagent like formamide (B127407). nih.gov Spectroscopic analysis is vital to confirm the structure of the aminothiophene precursor and to verify the subsequent ring closure that forms the pyrimidine portion of the scaffold. In more complex syntheses, such as those involving palladium-catalyzed Suzuki or Buchwald-Hartwig reactions to add substituents, NMR and MS are essential for confirming that the C-C or C-N bond formation has taken place at the correct position on the thienopyrimidine ring. nih.gov

Table 2: Application of Spectroscopic Techniques in the Synthesis of Thieno[3,2-d]pyrimidine Analogs

Spectroscopic Technique Information Provided Role in Mechanistic Elucidation Example from Analogs
¹H NMR Chemical shifts, coupling constants, and integration of proton signals. Confirms the formation of the heterocyclic ring system by identifying characteristic aromatic proton signals. Tracks the addition or modification of substituents. Signals for pyrimidine and thiophene protons are observed, confirming the core structure. researchgate.net
¹³C NMR Chemical shifts of carbon atoms. Verifies the carbon framework of the final product and key intermediates, confirming that cyclization has occurred. Characteristic peaks for pyrimidine carbons (e.g., C-4 at ~155.6 ppm) and thiophene carbons are identified. researchgate.net
Mass Spectrometry (MS/HRMS) Molecular weight and elemental composition. Confirms the identity of intermediates and the final product by matching the experimental mass to the calculated mass. Used to monitor reaction completion. HRMS data for an analog calculated as C₁₇H₁₅N₄OS [M+H]⁺ 323.0967 was found to be 323.0975, confirming its composition. nih.gov
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C=N). Tracks the conversion of functional groups, such as the consumption of a starting material's functional group and the appearance of a new one in the product. Shows characteristic C=N and N-H absorption bands, confirming the formation of the aminopyrimidine ring. nih.gov

Future Directions and Translational Research Potential

Design and Synthesis of Novel 7-Methylthieno[3,2-d]pyrimidin-4-amine Derivatives with Enhanced Specificity and Potency

The future design of derivatives based on the this compound core will focus on optimizing their pharmacological profiles. Synthetic strategies and structure-activity relationship (SAR) studies are crucial for developing analogs with improved potency and target specificity. nih.govnih.gov The thieno[3,2-d]pyrimidine (B1254671) scaffold is amenable to chemical modification at several positions, allowing for the introduction of diverse functional groups to modulate biological activity. nih.govnih.gov

Research has shown that modifications at various positions of the thienopyrimidine ring can significantly impact efficacy. For instance, in a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives designed as focal adhesion kinase (FAK) inhibitors, specific substitutions led to a compound with potent enzymatic inhibition and stronger antiproliferative activity than the reference drug, TAE-226. nih.gov Similarly, the introduction of N-acylhydrazone or semicarbazone moieties has resulted in thieno[3,2-d]pyrimidine derivatives with significant antitumor activities, with one compound showing a potent inhibitory effect on PI3Kα. nih.gov

The general synthetic approach often involves the construction of the core thienopyrimidine ring followed by diversification. nih.govresearchgate.net Microwave-assisted synthesis has been employed to create libraries of these compounds efficiently. researchgate.netnih.gov Future efforts will likely leverage combinatorial chemistry and parallel synthesis techniques to generate a wide range of novel derivatives for high-throughput screening. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Thieno[3,2-d]pyrimidine Derivatives

Modification Site Moiety/Substitution Effect on Activity Target/Cell Line Reference
C2 and C6 Aryl hydrazide at C6, 2-aminopyrimidine (B69317) at C2 Optimal for PI3K/mTOR dual inhibition PI3Kα, mTOR, PC-3, HCT-116, A549, MDA-MB-231 nih.gov
C4 (terminal phenyl) Hydroxyl group Increased antitumor activity HT-29, MDA-MB-231, U87MG, PC-3, HCT-116 nih.gov
General Piperidine-2,6-dione (P1), Benzyl-linked morpholine (B109124) (P5) Improved antitumor activities SU-DHL-6, WSU-DLCL-2, K562 rsc.org

Exploration of Novel Biological Targets for the this compound Scaffold

The thieno[3,2-d]pyrimidine framework has demonstrated activity against a variety of biological targets, highlighting its versatility. benthamdirect.com Its structural similarity to purines allows it to interact with a broad range of enzymes, particularly kinases, which are often implicated in diseases like cancer. researchgate.net

Known targets for thieno[3,2-d]pyrimidine derivatives include:

Kinases: Phosphoinositide 3-kinase (PI3K), mTOR, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR) are key targets in cancer signaling pathways. nih.govnih.govnih.govnih.gov Derivatives have been designed as potent inhibitors of these enzymes. nih.govnih.gov

Epigenetic Targets: EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase, has been identified as a target for thieno[3,2-d]pyrimidine derivatives, showing potential for cancer therapy. rsc.org

Microtubules: Some derivatives act as microtubule-destabilizing agents, inducing apoptosis by disrupting the cell cycle. nih.govsciforum.netnih.gov These compounds have shown potent antiproliferative activity by targeting the colchicine-binding site on tubulin. nih.gov

Bacterial Enzymes: The scaffold has been investigated for its antimicrobial properties, with some derivatives targeting DNA gyrase in bacteria. researchgate.netresearchgate.net Others have shown selective activity against Helicobacter pylori by inhibiting the respiratory complex I subunit NuoD. nih.gov

Other Enzymes: Aromatase (ARO) has also been identified as a target for these compounds in the context of breast cancer. nih.gov

Future research will aim to uncover novel targets for the this compound scaffold. Target identification and validation studies, using techniques such as chemical proteomics and genetic screening, will be essential to elucidate new mechanisms of action and expand the therapeutic applications of this compound class.

Integration of Advanced Computational Approaches for Rational Compound Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. For the this compound scaffold, integrating advanced computational approaches will be pivotal for rational design. mdpi.com

Molecular docking studies have been successfully used to predict the binding modes of thieno[3,2-d]pyrimidine derivatives within the active sites of their target proteins, such as FAK and EGFR. nih.govnih.gov These studies provide insights into the key interactions that govern binding affinity and selectivity, guiding the design of new analogs with improved properties. nih.gov For example, docking experiments have helped to rationalize the observed in vitro inhibitory activities of derivatives against EGFR and aromatase. nih.gov

Beyond molecular docking, other computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can be employed. mdpi.com These methods help to identify the key structural features required for biological activity and can be used to screen virtual libraries of compounds to prioritize those with the highest probability of being active. mdpi.com Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex, providing a more detailed understanding of the binding mechanism. semanticscholar.org The application of these computational tools will facilitate a more targeted and efficient approach to the development of novel this compound derivatives.

Mechanistic Investigations into Resistance Development Against this compound Derivatives

As with any therapeutic agent, the potential for drug resistance is a significant challenge. Understanding the mechanisms by which resistance to this compound derivatives may develop is crucial for their long-term clinical success.

In the context of antimicrobial agents, resistance to thienopyrimidines has been studied in Helicobacter pylori. Whole-genome sequencing of resistant mutants identified mutations in NuoD, a subunit of the respiratory complex I, as the basis for resistance. nih.gov This knowledge allows for the development of next-generation inhibitors that can overcome this resistance mechanism.

In cancer therapy, resistance to kinase inhibitors often arises from mutations in the target kinase that prevent drug binding or through the activation of alternative signaling pathways. mdpi.com Investigating these potential resistance mechanisms for this compound derivatives will be a critical area of future research. This can be achieved by generating resistant cell lines in vitro and analyzing the genetic and proteomic changes that occur. The insights gained will inform the design of new derivatives that are less susceptible to resistance or can be used in combination therapies to prevent its emergence.

Strategies for Combination Research with Other Mechanistically Distinct Therapeutic Agents

Combining therapeutic agents with different mechanisms of action is a well-established strategy in cancer treatment and other complex diseases. mdpi.com This approach can lead to synergistic effects, enhanced efficacy, and a reduction in the likelihood of developing drug resistance. mdpi.com

For derivatives of this compound, there is significant potential for combination research. For instance, a derivative targeting a specific kinase, such as a PI3K or FAK inhibitor, could be combined with a traditional cytotoxic chemotherapy agent. nih.govnih.gov This could lead to a multi-pronged attack on cancer cells, targeting both their proliferative signaling and their ability to divide.

Furthermore, combining a thienopyrimidine derivative that inhibits a key signaling pathway with an agent that targets a different cellular process, such as angiogenesis or apoptosis, could also be a promising strategy. For example, a tubulin-targeting thienopyrimidine could be used in conjunction with a VEGFR inhibitor to simultaneously disrupt the cytoskeleton and the tumor's blood supply. researchgate.netnih.gov Schiff bases, for example, have shown synergistic effects when combined with chemotherapeutic drugs like cisplatin (B142131) and doxorubicin. mdpi.com Future preclinical studies should systematically evaluate various combination strategies to identify the most effective pairings for specific disease contexts.

Q & A

Q. What are the common synthetic routes for 7-Methylthieno[3,2-d]pyrimidin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of thiophene derivatives with pyrimidine precursors. A widely used method employs formamidine acetate as a key reagent in dimethylformamide (DMF) under reflux (110°C for 12 hours). For example, 5-arylthieno[2,3-d]pyrimidin-4-amine derivatives are synthesized by reacting 2-amino-4-arylthiophene-3-carbonitriles with formamidine acetate in DMF, yielding products with >85% efficiency . Optimization involves adjusting reaction time, solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis has also been reported for analogous compounds, reducing reaction times and improving yields .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on a combination of:

  • Spectroscopic methods : 1^1H NMR and 13^{13}C NMR to confirm amine (-NH2_2) and methyl group integration.
  • Chromatography : TLC and HPLC to assess purity (>95% threshold).
  • Elemental analysis : Matching calculated and observed C/H/N percentages (e.g., ±0.3% deviation) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+).

Advanced Research Questions

Q. How do structural modifications (e.g., methyl substitution at C7) influence biological activity and target selectivity?

The methyl group at C7 enhances steric bulk and hydrophobic interactions with kinase ATP-binding pockets. For example:

  • Kinase inhibition : In thieno[3,2-d]pyrimidin-4-amine derivatives, methyl substitution at C7 improves IC50_{50} values against c-Met kinase by 10-fold compared to non-methylated analogs .
  • Selectivity : Methyl groups reduce off-target effects by restricting conformational flexibility, as shown in MAP4K4 inhibitors where substitutions at analogous positions increased selectivity over related kinases (e.g., JNK1/2) .

Q. What strategies resolve contradictions in biological data across studies (e.g., conflicting IC50_{50}50​ values)?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardizing assays : Use uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 for transient transfection).
  • Control compounds : Benchmark against known inhibitors (e.g., staurosporine for kinase profiling).
  • Structural validation : Co-crystallization with targets (e.g., using SHELX for crystallographic refinement) to confirm binding modes .

Q. How are structure-activity relationship (SAR) studies designed for thieno[3,2-d]pyrimidin-4-amine derivatives?

SAR workflows typically involve:

  • Scaffold diversification : Introducing substituents at C5 (aryl groups) and C7 (methyl/ethyl) to probe steric and electronic effects .
  • Covalent modifiers : Incorporating ethynyl groups (e.g., 6-ethynyl derivatives) for irreversible binding to cysteine residues in kinases like ErbB .
  • Pharmacokinetic profiling : Assessing logP (via HPLC) and metabolic stability (e.g., microsomal assays) to prioritize lead compounds .

Q. What crystallographic techniques are critical for resolving the binding mode of this compound with biological targets?

Key steps include:

  • Data collection : High-resolution X-ray diffraction (≤1.8 Å) for electron density maps.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis .
  • Validation : MolProbity to assess Ramachandran outliers (<1% preferred). For example, co-crystal structures of MAP4K4 inhibitors revealed hydrogen bonds between the pyrimidine core and kinase hinge residues .

Key Considerations for Researchers

  • Avoid commercial sources : Focus on in-house synthesis or academic collaborator networks for compound access.
  • Data reproducibility : Document reaction conditions (e.g., argon atmosphere for moisture-sensitive steps ).
  • Ethical reporting : Disclose negative results (e.g., inactive analogs) to refine SAR models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.